

# An In-depth Technical Guide to BTG 1640 (ABIO-08/01)

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BTG 1640**, also known as ABIO-08/01, is an investigational isoxazoline class compound that was developed for its potential anxiolytic and nootropic properties. It reached Phase II clinical trials for generalized anxiety disorder and panic disorder before its development was discontinued. This document provides a comprehensive overview of the available technical information on **BTG 1640**, including its proposed mechanism of action, preclinical findings, and clinical data.

**Chemical and Physical Properties** 

Property	- Value	
Chemical Name	(3R,3aS,7aS)-Hexahydro-2-methyl-3- (phenylmethyl)-1,2-benzisoxazol-4(2H)-one	
Synonyms	ABIO-08/01, SP-1640	
Molecular Formula	C15H19NO2	
Molecular Weight	245.32 g/mol	
Class	Isoxazoline	



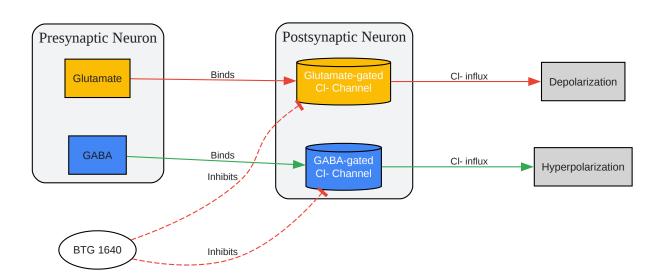
#### **Mechanism of Action**

The precise mechanism of action of **BTG 1640** has not been definitively established, with some sources citing it as undefined. However, the predominant hypothesis is that **BTG 1640** acts as a selective inhibitor of both GABA-gated and glutamate-gated chloride channels.

Under conditions of heightened neuronal stimulation, such as in stress-related states, **BTG 1640** is suggested to modulate the balance between inhibitory and excitatory neurotransmission by increasing the GABA to glutamate ratio. An alternative proposed mechanism involves the inhibition of calmodulin-dependent (CaM) II kinase. It is noteworthy that the compound does not appear to bind to the common receptors implicated in anxiety.

### **Proposed Signaling Pathway**

The following diagram illustrates the hypothesized mechanism of action of **BTG 1640** at the synapse.



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Caption: Hypothesized mechanism of **BTG 1640** action on ion channels.

## **Preclinical Pharmacology**



BTG 1640 demonstrated significant activity in various animal models of anxiety.

Study Type	Animal Model	Administration	Key Findings
Anxiolytic Activity	Mouse and Rat models of anxiety	Single intraperitoneal and single oral (gavage)	Exhibited anxiolytic effects at very low dosages.
Chronic Dosing	Not specified	Chronic administration	Did not result in tolerance development or withdrawal symptoms upon abrupt discontinuation.
Cognition			

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